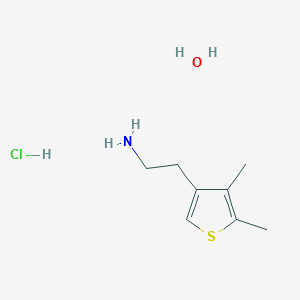
6-Fluoronaphthalen-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoronaphthalen-1-amine hydrochloride is a chemical compound that belongs to the class of naphthalene derivatives. It is a white to off-white powder that is soluble in water and other polar solvents. This compound has attracted significant attention in scientific research due to its potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Characterization in Fluorophores
6-Fluoronaphthalen-1-amine hydrochloride and related compounds have been used in the synthesis of fluorophores. For instance, the study by Prendergast et al. (1983) discusses the synthesis and characterization of 6-acryloyl-2-dimethylaminonaphthalene (Acrylodan), a derivative that selectively labels thiol moieties in proteins, showing marked fluorescence enhancement upon reaction with thiols (Prendergast et al., 1983).
2. Application in Bioimaging and Chemosensors
The compound's derivatives have applications in bioimaging and as chemosensors. Anbu et al. (2012) developed hydroxynaphthyl-hydrazone-based fluorogenic chemosensors, demonstrating their utility in detecting Cu2+ ions and for bio-imaging in human cervical HeLa cancer cell lines (Anbu et al., 2012). Similarly, Baathulaa et al. (2011) describe a synthesis protocol for an anhydride precursor of 6-dimethylaminonaphthalimide, a fluorophore used in studying protein-protein interactions and tissue distribution (Baathulaa et al., 2011).
3. Electrophoresis and Analysis of Biogenic Amines
In the field of electrophoresis, Beard et al. (2004) demonstrated the use of fluorescent derivatives of amines for rapid and sensitive analysis of biogenic amines in microfluidic devices (Beard et al., 2004).
4. Synthesis of Fluorescent Probes and Markers
Fluorescent probes and markers derived from this compound have been synthesized for various applications. For example, Mei and Wolf (2004) prepared a 1,8-diacridylnaphthalene-derived fluorosensor for enantioselective sensing of chiral carboxylic acids, including amino acids (Mei & Wolf, 2004).
5. Fluorogenic Substrates in Enzyme Assays
The compound and its derivatives are also used in developing fluorogenic substrates for enzyme assays. Ling and Sayre (2009) reported a novel fluorogenic substrate of bovine plasma amine oxidase, demonstrating its utility in sensitive and selective assays (Ling & Sayre, 2009).
Eigenschaften
IUPAC Name |
6-fluoronaphthalen-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN.ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;/h1-6H,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIUDSKUUKIEBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C(=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2642964.png)

![2-[(6-{[2-(2,5-difluoroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2642970.png)
![3,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2642971.png)
![1-{3-[(1Z)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B2642973.png)

![3-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2642976.png)
![1-[(5-chloro-1-methyl-1H-indol-3-yl)methyl]-N-(3-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2642977.png)
![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2642980.png)
![N~1~-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}alaninamide](/img/no-structure.png)
![3-benzyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2642983.png)
![3-(4-bromophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2642984.png)

